

Omeprazole-d3 Sulfone CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Omeprazole-d3 Sulfone

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In-Depth Technical Guide: Omeprazole-d3 Sulfone

This technical guide provides comprehensive information on **Omeprazole-d3 Sulfone** for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, analytical methodologies, and a plausible synthetic approach.

Core Compound Data

Omeprazole-d3 Sulfone is a deuterated analog of Omeprazole Sulfone, a primary metabolite of the proton pump inhibitor Omeprazole. Its use as an internal standard in pharmacokinetic and metabolic studies is crucial for the accurate quantification of Omeprazole Sulfone in biological matrices.



Property	Value	Source(s)
Chemical Name	5-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole or 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole-4,5,7-d3	[1][2]
CAS Number	1189891-71-1 (methoxy-d3)[1] [3] or 2749628-17-7 (benzimidazole-d3)[2]	[1][2][3]
Molecular Formula	C17H16D3N3O4S	[4]
Molecular Weight	364.43 g/mol	[4]
Appearance	Beige solid	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[2]
Storage	-20°C Freezer, Under Inert Atmosphere	[3]

Experimental Protocols

Quantification of Omeprazole Sulfone in Human Plasma using LC-MS/MS with Omeprazole-d3 Sulfone as Internal Standard

This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Omeprazole Sulfone in human plasma. **Omeprazole-d3 Sulfone** is employed as an internal standard to ensure accuracy and precision.

- a. Sample Preparation: Liquid-Liquid Extraction
- Thaw human plasma samples and vortex to ensure homogeneity.



- Pipette 200 μL of plasma into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the internal standard working solution (**Omeprazole-d3 Sulfone** in methanol).
- Add 100 μL of 50 mmol/L ammonium formate solution.
- Add 600 μL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (60:40, v/v) or methyl tert-butyl ether (MTBE)).[5]
- Vortex the mixture for 2 minutes to ensure thorough mixing.
- Centrifuge at 11,500 x g for 10 minutes to separate the organic and aqueous layers.[6]
- Carefully transfer the upper organic layer to a new microcentrifuge tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
- b. Chromatographic Conditions
- HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
- Column: A C18 reversed-phase column (e.g., Thermo HyPURITY C18, 150 x 2.1 mm, 5 μm).
 [6]
- Mobile Phase A: 10 mmol/L ammonium formate in water.[6]
- Mobile Phase B: Acetonitrile.[6]
- Gradient: Isocratic elution with 50:50 (v/v) Mobile Phase A and B.[6]
- Flow Rate: 0.25 mL/min.[6]
- Injection Volume: 10 μL.[6]



- Column Temperature: 40°C.
- c. Mass Spectrometric Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Omeprazole Sulfone: m/z 362.1 → 198.1 (quantifier) and 362.1 → 136.1 (qualifier).
 - Omeprazole-d3 Sulfone (Internal Standard): m/z 365.1 → 201.1.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Collision Gas: Argon

Plausible Synthesis of Omeprazole-d3 Sulfone

The synthesis of **Omeprazole-d3 Sulfone** can be achieved through the oxidation of its corresponding sulfide precursor, Omeprazole-d3 Sulfide.

a. Synthesis of Omeprazole-d3 Sulfide

Omeprazole-d3 Sulfide can be synthesized by coupling 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol.

b. Oxidation to Omeprazole-d3 Sulfone

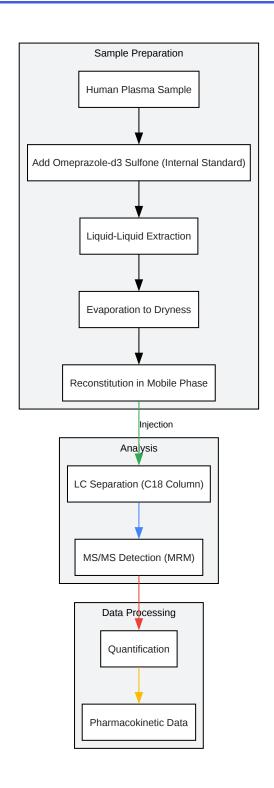


- Dissolve Omeprazole-d3 Sulfide in a suitable solvent such as chloroform or dichloromethane.
- Cool the solution in an ice bath.
- Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the cooled solution.
- Stir the reaction mixture at 0°C for approximately 1 hour.[7]
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess oxidizing agent.[7]
- Separate the organic layer and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude Omeprazole-d3 Sulfone by column chromatography or recrystallization to yield the final product.

Visualizations

Experimental Workflow for Quantification



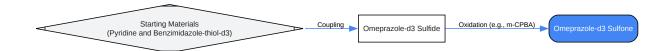


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Caption: Analytical workflow for Omeprazole Sulfone quantification.

Logical Relationship in Synthesis





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Caption: Synthetic pathway from precursors to **Omeprazole-d3 Sulfone**.

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- To cite this document: BenchChem. [Omeprazole-d3 Sulfone CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602692#omeprazole-d3-sulfone-cas-number-and-molecular-weight]

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